molecular formula C9H12ClNO2 B2783140 Methyl 4-amino-3-methylbenzoate hydrochloride CAS No. 1172454-57-7

Methyl 4-amino-3-methylbenzoate hydrochloride

Cat. No.: B2783140
CAS No.: 1172454-57-7
M. Wt: 201.65
InChI Key: AUFPNKKAFWWRGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Methyl 4-amino-3-methylbenzoate hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-amino-3-methylbenzoate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-methylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 4-amino-3-methylbenzoate hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications.

Properties

IUPAC Name

methyl 4-amino-3-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-6-5-7(9(11)12-2)3-4-8(6)10;/h3-5H,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFPNKKAFWWRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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